molecular formula C9H21N2O4PS B14662138 Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester CAS No. 51893-82-4

Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester

Cat. No.: B14662138
CAS No.: 51893-82-4
M. Wt: 284.32 g/mol
InChI Key: LKVXWNVCAUSJKF-UHFFFAOYSA-N
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Description

Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester is a complex organophosphorus compound. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphoramidothioic acid core with isopropyl, O-ethyl, and S-(2-(methoxymethylamino)-2-oxoethyl) ester groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester typically involves multiple steps. One common method includes the reaction of phosphoramidothioic acid with isopropyl alcohol, followed by the introduction of O-ethyl and S-(2-(methoxymethylamino)-2-oxoethyl) ester groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphoramidothioic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into simpler phosphoramidothioic acid derivatives.

    Substitution: The ester groups can be substituted with other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioic acid derivatives with higher oxidation states, while reduction can produce simpler phosphoramidothioic acid compounds.

Scientific Research Applications

Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoramidothioic acid, N-(sec-butyl)-, O-ethyl O-(6-nitro-m-tolyl) ester
  • Phosphoramidothioic acid, (1-methylpropyl)-, O-ethyl O-(5-methyl-2-nitrophenyl) ester
  • Phosphoramidothioic acid, O-ethyl S-methyl ester

Uniqueness

Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester is unique due to its specific ester groups and the presence of the methoxymethylamino moiety. These structural features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

51893-82-4

Molecular Formula

C9H21N2O4PS

Molecular Weight

284.32 g/mol

IUPAC Name

2-[ethoxy-(propan-2-ylamino)phosphoryl]sulfanyl-N-(methoxymethyl)acetamide

InChI

InChI=1S/C9H21N2O4PS/c1-5-15-16(13,11-8(2)3)17-6-9(12)10-7-14-4/h8H,5-7H2,1-4H3,(H,10,12)(H,11,13)

InChI Key

LKVXWNVCAUSJKF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC(C)C)SCC(=O)NCOC

Origin of Product

United States

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